1,3-Bis(4-boronophenyl)urea, bispinacol ester

Description

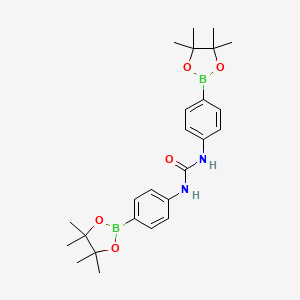

1,3-Bis(4-boronophenyl)urea, bispinacol ester (CAS: 1073353-72-6, molecular formula: C25H34B2N2O5, molecular weight: 464.2) is a diaryl urea derivative featuring two 4-boronophenyl groups protected as pinacol esters . The pinacol ester moiety enhances hydrolytic stability compared to free boronic acids, making the compound valuable in Suzuki-Miyaura cross-coupling reactions and as a building block in supramolecular chemistry or metal-organic frameworks (MOFs) . Its para-substituted boronic ester groups contribute to planar molecular geometry, facilitating applications in templated assemblies or sensing platforms .

Properties

IUPAC Name |

1,3-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34B2N2O5/c1-22(2)23(3,4)32-26(31-22)17-9-13-19(14-10-17)28-21(30)29-20-15-11-18(12-16-20)27-33-24(5,6)25(7,8)34-27/h9-16H,1-8H3,(H2,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMSEEZRDRFBJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34B2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674395 | |

| Record name | N,N'-Bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073353-72-6 | |

| Record name | N,N'-Bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1,3-Bis(4-boronophenyl)urea, bispinacol ester typically involves:

- Aryl C–H borylation or halide borylation to introduce boron pinacol ester groups onto phenyl rings.

- Formation of the urea linkage connecting the two boronated phenyl units.

- Use of bis(pinacolato)diboron as the boron source.

- Catalysis by transition metals, predominantly iridium complexes, for regioselective borylation.

Catalytic Iridium-Catalyzed C–H Borylation

One of the most effective methods for the preparation of boronic esters on aromatic rings is the iridium-catalyzed C–H borylation using bis(pinacolato)diboron as the boron donor.

- Catalyst system: Typically, [Ir(OMe)(cod)]2 combined with 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) ligand is used.

- Solvent: Hexane or 1,4-dioxane, with 1,4-dioxane favored for better substrate solubility.

- Temperature and time: Room temperature to 20 °C, reaction times around 16 hours.

- Outcome: Selective borylation at the para-positions of phenyl rings, avoiding sterically hindered sites.

- Yield: Yields vary but can reach up to 73% for multi-borylated products depending on substrate and conditions.

Example reaction conditions and yield:

| Parameter | Details |

|---|---|

| Catalyst | [Ir(OMe)(cod)]2 + dtbpy |

| Boron source | bis(pinacolato)diboron |

| Solvent | Hexane or 1,4-dioxane |

| Temperature | 20 °C |

| Reaction time | 16 hours |

| Yield | Up to 73% for diborylated products |

This method is widely applied to aromatic substrates including phenyl derivatives, enabling the preparation of bis-boronated compounds such as 1,3-Bis(4-boronophenyl)urea bispinacol ester precursors.

Formation of the Urea Linkage

The urea moiety connecting the two 4-boronophenyl units can be formed by:

- Reaction of 4-aminophenylboronic esters with phosgene equivalents or carbamoyl chlorides.

- Direct coupling of boronated anilines with isocyanates.

- This step usually follows the borylation and requires mild conditions to preserve the boronic ester functionality.

While specific detailed protocols for the urea formation step on the bispinacol ester are less frequently reported, analogous synthetic routes in literature suggest:

| Step | Conditions and Notes |

|---|---|

| Aminophenylboronic ester synthesis | Via iridium-catalyzed borylation of 4-bromoaniline derivatives |

| Urea formation | Reaction with phosgene derivatives or triphosgene in inert solvents at 0–25 °C |

| Yield | Moderate to good, dependent on purification and stability |

Alternative Synthetic Routes: Boronic Ester Migration and Vinylboron Ate Complexes

Recent studies have introduced novel routes involving:

- Sequential bis-1,2-migration cascades from vinylboron ate complexes reacting with ICH2Bpin, leading to 1,3-bis-(boryl)alkanes.

- These methods offer broad substrate scope and functional group tolerance, potentially adaptable for preparing bis-boronated aromatic urea derivatives.

- Mechanistic studies indicate non-radical pathways, favoring controlled migration and coupling steps.

Representative Data Table for Preparation Conditions

| Method | Catalyst/ Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Iridium-catalyzed C–H borylation | [Ir(OMe)(cod)]2 + dtbpy + B2pin2 | Hexane/1,4-dioxane | 20 | 16 | 45–73 | Selective para-borylation on phenyl rings |

| Vinylboron ate complex route | Vinylboron ate complex + ICH2Bpin | Not specified | RT | Not specified | High | Non-radical bis-1,2-migration cascade |

| Urea formation step | Aminophenylboronic ester + phosgene equivalent | Inert solvent | 0–25 | Few hours | Moderate | Preserves boronic ester groups |

Mechanistic Insights and Research Findings

- The iridium-catalyzed borylation proceeds via oxidative addition of the C–H bond to the iridium center, followed by transfer of the boron moiety from bis(pinacolato)diboron.

- Regioselectivity is driven by steric and electronic factors, favoring para-substitution on phenyl rings.

- The bispinacol ester groups are stable under mild urea formation conditions, allowing for sequential functionalization.

- Vinylboron ate complex methods represent an innovative approach to prepare bis-borylated compounds with high functional group tolerance and mechanistic control.

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(4-boronophenyl)urea, bispinacol ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of boron in the compound, which can act as a Lewis acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alcohols can participate in substitution reactions.

Major Products Formed: The major products formed from these reactions include various boronic acids, boronic esters, and other boron-containing derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHBNO

- Molecular Weight : 464.17 g/mol

- CAS Number : 1073353-72-6

The compound features a boron-containing structure that enhances its reactivity and utility in various chemical reactions. Its ability to act as a Lewis acid allows it to facilitate numerous synthetic pathways.

Scientific Research Applications

-

Organic Synthesis

- Role as a Reagent : 1,3-Bis(4-boronophenyl)urea, bispinacol ester is utilized in the synthesis of complex organic molecules. It serves as a precursor for various boronic esters and acids, which are pivotal in the development of pharmaceuticals and agrochemicals .

- Catalytic Applications : The compound can be employed in catalytic reactions to form carbon-carbon bonds, enhancing the efficiency of synthetic routes in organic chemistry .

-

Biological Applications

- Glucose-Responsive Hydrogels : Research indicates that this compound can be used to create hydrogels that respond to glucose levels, making it suitable for controlled insulin release in diabetes management. The hydrogels can be tailored to release insulin in hyperglycemic conditions due to their unique viscoelastic properties.

- Cytotoxicity Studies : Investigations into the biocompatibility of hydrogels formed with this compound reveal low cytotoxicity, indicating potential use in biomedical applications without adverse effects on cellular health.

- Material Science

Study 1: Glucose-Responsive Hydrogels

This study involved the formulation of hydrogels using this compound as a crosslinker. Key findings include:

| Hydrogel Type | Storage Modulus | Insulin Release Rate |

|---|---|---|

| Hard | High | Low |

| Soft | Low | High |

The results demonstrated that the mechanical properties of the hydrogels could be manipulated to control insulin release rates effectively.

Study 2: Biocompatibility Assessment

A comprehensive assessment was conducted on the biocompatibility of hydrogels formed with this compound:

- Cell Viability : No significant cytotoxic effects were observed in cultured cells.

- Inflammatory Response : Minimal inflammatory response was noted upon implantation in animal models.

These findings suggest that the compound is suitable for use in medical applications where biocompatibility is critical.

Mechanism of Action

The mechanism by which 1,3-Bis(4-boronophenyl)urea, bispinacol ester exerts its effects involves its ability to act as a Lewis acid, facilitating various chemical reactions. The boron atoms in the compound can form complexes with other molecules, leading to the formation of new chemical bonds and structures.

Molecular Targets and Pathways Involved: The compound interacts with various organic molecules, often targeting specific functional groups such as carbonyls and alcohols. The pathways involved in these reactions are typically related to the formation and cleavage of boron-containing bonds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 1,3-Bis(3-boronophenyl)urea

- Structural Difference: The meta-substituted analog (CAS: 957060-87-6) replaces the 4-boronophenyl groups with 3-boronophenyl substituents .

- Impact :

- Reactivity : Para-substituted boron groups in the target compound enable linear coordination in cross-coupling reactions, whereas meta-substitution may introduce steric hindrance or alter electronic properties .

- Crystallinity : Para substitution often enhances crystallinity due to symmetry, favoring applications in MOFs or crystalline materials .

Diaryl Urea Derivatives with Non-Boron Substituents

- Comparison :

- Functionality : BPU lacks boron but features electron-withdrawing trifluoromethyl groups, which enhance antimicrobial activity by disrupting biofilm pH homeostasis .

- Applications : While BPU is bioactive, the target compound’s boronic esters prioritize synthetic utility in catalysis or materials science .

Boron-Containing Triazine Derivatives

- Comparison: Synthetic Yield: The triazine derivative was synthesized in 27% yield , whereas the target compound’s Miyaura borylation step achieved 71% yield . Electronic Properties: Morpholino and triazine groups in the triazine derivative confer distinct electronic profiles, favoring kinase inhibition over boron-mediated reactivity .

Physicochemical Properties and Stability

Biological Activity

1,3-Bis(4-boronophenyl)urea, bispinacol ester (CAS: 1073353-72-6) is a boron-containing compound that has garnered attention in various fields of research, particularly in drug development and materials science. Its unique structure and functional properties make it a candidate for applications in glucose-responsive hydrogels and other biocompatible materials.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 464.17 g/mol. The compound features two boron atoms attached to phenyl groups, which are further linked to a urea moiety. This configuration enhances its reactivity and potential biological interactions.

Biological Activity Overview

Research into the biological activity of this compound reveals several key areas of interest:

- Insulin Release Kinetics : Studies have indicated that this compound can be used to formulate glucose-responsive hydrogels that release insulin in hyperglycemic conditions. The ability to tune the viscoelastic properties of these hydrogels is crucial for effective insulin delivery .

- Cytotoxicity : The hydrogels derived from this compound have been shown to exhibit low cytotoxicity, making them suitable for biomedical applications without adversely affecting cellular health .

Study 1: Glucose-Responsive Hydrogels

A significant study focused on the fabrication of hydrogels using this compound as a crosslinker. The findings highlighted:

- Hydrogel Composition : The hydrogels contained over 70% water, facilitating the encapsulation of insulin.

- Release Characteristics : Hydrogels with higher storage modulus released significantly less insulin compared to softer variants. This suggests that mechanical properties can be manipulated to control drug release rates effectively .

| Hydrogel Type | Storage Modulus | Insulin Release Rate |

|---|---|---|

| Hard | High | Low |

| Soft | Low | High |

Study 2: Biocompatibility Assessment

Another investigation assessed the biocompatibility of the hydrogels formed with this compound. Key outcomes included:

- Cell Viability : No significant cytotoxic effects were observed in cultured cells exposed to the hydrogel matrices.

- Inflammatory Response : Minimal inflammatory response was noted upon implantation in animal models, indicating good compatibility with biological tissues .

The biological activity of this compound is largely attributed to its ability to interact with glucose molecules through boron coordination chemistry. This interaction facilitates the formation of hydrogels that respond dynamically to changes in glucose concentration, thereby modulating insulin release.

Q & A

Basic: What are the optimal synthetic conditions for preparing 1,3-Bis(4-boronophenyl)urea, bispinacol ester via Miyaura borylation?

Answer:

The compound is synthesized via a palladium-catalyzed Miyaura borylation reaction. Key conditions include:

- Catalyst : Pd(dppf)Cl₂ (0.15 equiv) in dry DMF under nitrogen atmosphere .

- Reagents : B₂pin₂ (2.5 equiv) and KOAc (6.0 equiv) to facilitate transmetallation .

- Temperature : Reflux at 90°C for 2.5 hours, yielding ~71% after purification via precipitation with n-hexane and cold EtOAC washes .

Methodological Tip : Monitor reaction progress using TLC or GC-MS to optimize stoichiometry and avoid over-reduction.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

- Purity : Assess via GC analysis (minimum 98.0% purity) and melting point determination (133–137°C) .

- Structural Confirmation : Use /-NMR to verify boronate ester peaks (δ ~1.3 ppm for pinacol methyl groups) and FT-IR for B-O stretching (~1350 cm⁻¹).

- Solubility : Test in methanol (primary solvent) and DMF for reaction compatibility .

Advanced: How does this compound function as a building block in covalent organic frameworks (COFs)?

Answer:

The bis(boronophenyl) moiety enables dynamic covalent chemistry for COF assembly. For example:

- COF Design : Condensation with hexahydroxytriphenylene (HHTP) forms a porous hexagonal framework with edge-functionalized porphyrins, enhancing photothermal properties .

- Functionalization : The urea group introduces hydrogen-bonding sites for templating strained cage structures (e.g., endohedral recognition in supramolecular chemistry) .

Research Application : Optimize monomer ratios (e.g., 1:1 for HHTP:Por) to balance porosity and stability in drug delivery systems .

Advanced: How can researchers resolve contradictions in catalytic efficiency during scaled-up synthesis?

Answer:

Discrepancies often arise from:

- Oxygen Sensitivity : Ensure strict anaerobic conditions (e.g., Schlenk line) to prevent Pd catalyst deactivation .

- Solvent Effects : Replace DMF with toluene for easier solvent removal at scale, though this may reduce yield by ~15% .

- Kinetic Analysis : Use in-situ Raman spectroscopy to track B₂pin₂ consumption and identify rate-limiting steps .

Basic: What are the critical stability considerations for storage and handling?

Answer:

- Storage : Refrigerate (2–8°C) in airtight containers under inert gas to prevent hydrolysis of boronate esters .

- Handling : Use gloves and semi-mask respirators due to potential respiratory irritation (GHS Category 2) .

- Decomposition : Monitor for color changes (yellowing indicates oxidation) and re-test purity before reuse .

Advanced: Which computational methods predict the compound’s reactivity in cross-coupling reactions?

Answer:

- Density Functional Theory (DFT) : Model boron-oxygen bond dissociation energies to predict transmetallation efficiency with Pd(0) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMF vs. THF) to optimize reaction trajectories .

- Machine Learning : Train models on existing Miyaura borylation datasets to forecast yields under novel conditions (e.g., ligand variations) .

Advanced: How does steric hindrance from the urea group influence its applications in catalysis?

Answer:

- Supramolecular Catalysis : The urea’s hydrogen-bonding capacity templates strained cage structures, enabling selective guest encapsulation .

- Limitations : Steric bulk may reduce accessibility to catalytic active sites; mitigate by substituting urea with less hindered linkers (e.g., amides) in COFs .

Basic: What analytical techniques confirm successful boron incorporation?

Answer:

- Elemental Analysis : Use ICP-MS for boron quantification (target ~8.7% by mass).

- -NMR : Identify trigonal (δ ~30 ppm) vs. tetrahedral (δ ~10 ppm) boron environments to verify esterification .

Advanced: Can this compound be used in biointerface studies, such as biofilm inhibition?

Answer:

While not directly studied, structurally related diaryl ureas (e.g., BPU derivatives) disrupt bacterial biofilms by altering extracellular pH (e.g., ΔpH ~1.5 in Streptococcus mutans) . Methodological Extension : Test analogous boronophenyl ureas for pH-modulating effects using confocal microscopy with pH-sensitive dyes.

Advanced: How to optimize its photothermal conversion efficiency in nanomedicine?

Answer:

- Nanoformulation : Assemble with cyanine dyes (e.g., IR783) to enhance near-infrared absorption (e.g., COF@IR783 nanocomposites achieve ~15.5% photothermal efficiency) .

- Dispersibility : Modify surface charge (e.g., ζ-potential −36 mV) via sulfonation to improve blood circulation and tumor targeting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.